(S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol
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Overview
Description
(S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol is a chiral compound with a unique structure that includes a cyclopropyl group attached to an amino group and a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol typically involves the introduction of the cyclopropyl group to the amino group followed by the attachment to the methylphenol structure. One common method involves the use of cyclopropylamine and 2-methylphenol as starting materials. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol can undergo various chemical reactions including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield primary amines.
Scientific Research Applications
(S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors, while the amino and phenol groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(S)-Amino(cyclopropyl)methyl]-4-methoxyphenol
- 4-[(S)-Amino(cyclopropyl)methyl]-3,5-dimethylphenol
- 2-[(S)-Amino(cyclopropyl)methyl]-4-bromophenol hydrochloride
Uniqueness
(S)-4-(Amino(cyclopropyl)methyl)-2-methylphenol is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group attached to the amino group and the methylphenol moiety provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[(S)-amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-6-9(4-5-10(7)13)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3/t11-/m0/s1 |
InChI Key |
POVHBDIJUZFRMA-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C2CC2)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)O |
Origin of Product |
United States |
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